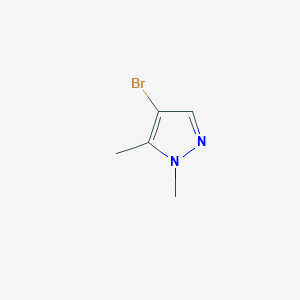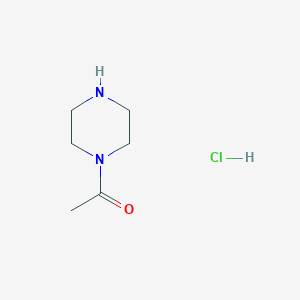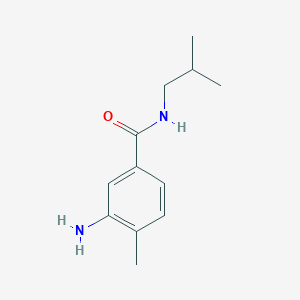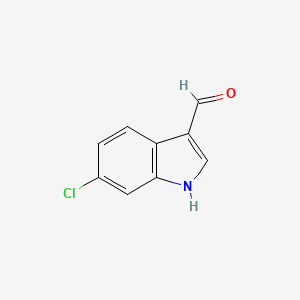
4-bromo-1,5-dimethyl-1H-pyrazole
Overview
Description
“4-bromo-1,5-dimethyl-1H-pyrazole” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Molecular Structure Analysis
The molecular formula of “4-bromo-1,5-dimethyl-1H-pyrazole” is C5H7BrN2 . The structure of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
The molecular weight of “4-bromo-1,5-dimethyl-1H-pyrazole” is 146.973 . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
4-bromo-1,5-dimethyl-1H-pyrazole serves as a core structure in the synthesis of compounds with potential anticancer properties. Pyrazole derivatives have been extensively studied for their biological activities, including their role as anticancer agents . The electron-rich pyrazole ring can interact with various biological targets, making it a valuable scaffold in drug design.
Agricultural Chemistry: Pesticides
In the field of agrochemistry, pyrazole derivatives are used to create pesticides. Their structural versatility allows for the development of new compounds that can target a wide range of agricultural pests, contributing to crop protection and yield improvement .
Coordination Chemistry: Ligand Synthesis
Pyrazole-based ligands, including those derived from 4-bromo-1,5-dimethyl-1H-pyrazole, are crucial in coordination chemistry. They form complexes with metals, which can be used in catalysis, magnetic materials, and luminescence studies .
Organometallic Chemistry: Catalyst Development
The pyrazole moiety is instrumental in the development of organometallic catalysts. These catalysts are used in various chemical reactions, including those that are important in industrial processes and synthetic organic chemistry .
Material Science: Electronic Materials
Derivatives of 4-bromo-1,5-dimethyl-1H-pyrazole are being explored for their potential applications in electronic materials. Their ability to conduct electricity and their stability under various conditions make them candidates for use in electronic devices .
Biochemistry: Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors, which can be used to regulate biological pathways. This property is particularly useful in the design of drugs that need to modulate enzyme activity as part of their therapeutic action .
Mechanism of Action
Target of Action
The primary target of 4-bromo-1,5-dimethyl-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the liver by catalyzing the conversion of alcohol to acetaldehyde, a toxic compound that contributes to the symptoms of a hangover.
Mode of Action
4-Bromo-1,5-dimethyl-1H-pyrazole acts as an inhibitor of liver alcohol dehydrogenase . By binding to the active site of the enzyme, it prevents the normal substrate, alcohol, from accessing the active site, thereby inhibiting the enzyme’s activity. This results in a decrease in the metabolism of alcohol, leading to an increase in blood alcohol levels.
Result of Action
The primary result of the action of 4-bromo-1,5-dimethyl-1H-pyrazole is the inhibition of alcohol metabolism , leading to increased blood alcohol levels . This could potentially be used therapeutically to treat conditions such as alcohol addiction, where maintaining high blood alcohol levels could deter individuals from consuming more alcohol due to the unpleasant effects of high blood alcohol levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTIJBYUQXQACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504421 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5775-86-0 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)









